Cyclopenta[a]indene
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Overview
Description
Cyclopenta[a]indene is a polycyclic aromatic hydrocarbon characterized by a fused ring system consisting of a cyclopentane ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta[a]indene can be synthesized through various methods, including transition-metal-catalyzed cycloaddition reactions. One notable method involves the copper-catalyzed [3 + 2]/[3 + 2] carboannulation of dienynes with arylsulfonyl chlorides. This method utilizes a radical Smiles rearrangement strategy to achieve the desired this compound structure with excellent diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature chemical reactions. For instance, the gas-phase formation of cyclopentanaphthalene (a related compound) can be achieved through reactions of indenyl radicals with vinylacetylene at temperatures around 1300 K .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the this compound framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated this compound.
Substitution: Halogenated or sulfonated this compound derivatives.
Scientific Research Applications
Cyclopenta[a]indene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopenta[a]indene exerts its effects involves several molecular targets and pathways:
DNA Interstrand Cross-Linking: this compound derivatives can form bifunctional DNA interstrand cross-links, leading to the inhibition of DNA replication and cell division.
Cell Cycle Arrest: These compounds can induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Molecular Targets: The compounds target DNA and proteins involved in the DNA repair machinery, such as DNA-PK and the Src/nuclear EGFR cascade.
Comparison with Similar Compounds
Cyclopenta[a]indene shares structural similarities with other polycyclic aromatic hydrocarbons, such as:
Cyclopentanaphthalene: Similar in structure but with different ring fusion patterns.
Indene: A simpler structure lacking the additional fused cyclopentane ring.
Amycolamycins: Natural products with a this compound core, known for their cytotoxic properties.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons.
Properties
CAS No. |
246-92-4 |
---|---|
Molecular Formula |
C12H8 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
cyclopenta[a]indene |
InChI |
InChI=1S/C12H8/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-8H |
InChI Key |
AFWNYNAYRQBJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C3 |
Origin of Product |
United States |
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